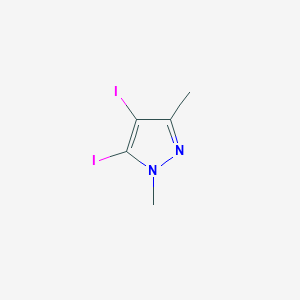

4,5-Diiodo-1,3-dimethylpyrazole

Description

Properties

IUPAC Name |

4,5-diiodo-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHAJZAQWKWXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Differences :

- Heterocycle Core : Pyrazole (two adjacent N) vs. triazolium (three N) vs. imidazole (two adjacent N).

- Substituent Positions : The target’s methyl groups at 1,3 positions contrast with imidazole derivatives (1,2-dimethyl) and triazolium salts (bulky mesityl groups).

- Halogen Bonding: Triazolium salts exhibit stronger halogen bonding due to cationic charge and iodine placement , while pyrazoles may show moderate donor capacity.

Physical and Chemical Property Analysis

Comparison of Key Properties :

*Estimated based on structural analogs.

Notable Trends:

- High iodine content increases molecular weight and density in all compounds.

- Neutral pyrazole/imidazole cores reduce solubility compared to ionic triazolium salts.

Q & A

Q. Answer :

- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps predict charge transfer efficiency) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility .

- Docking studies : Target enzymes like COX-2 or β-lactamase using AutoDock Vina; prioritize derivatives with binding energies < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.